
1-Chloro-2-(1-methoxyethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(1-methoxyethyl)benzene, also known by its CAS number 20001-46-1, is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where a chlorine atom and a methoxyethyl group are substituted at the first and second positions, respectively
準備方法
The synthesis of 1-Chloro-2-(1-methoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of benzene with 1-chloro-2-methoxyethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures to ensure the desired substitution occurs without further side reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters, ensuring high yield and purity of the final product .
化学反応の分析
1-Chloro-2-(1-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of 2-(1-methoxyethyl)phenol.
Oxidation Reactions: The methoxyethyl group can be oxidized under strong oxidizing conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-chloro-2-ethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions for these reactions include the use of strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as LiAlH4 .
科学的研究の応用
1-Chloro-2-(1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution and addition reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic compounds, providing insights into enzyme specificity and activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.
作用機序
The mechanism by which 1-Chloro-2-(1-methoxyethyl)benzene exerts its effects depends on the specific reaction it undergoes. In electrophilic aromatic substitution, the chlorine atom and methoxyethyl group influence the electron density of the benzene ring, directing incoming electrophiles to specific positions on the ring. This regioselectivity is crucial in determining the outcome of the reactions .
類似化合物との比較
1-Chloro-2-(1-methoxyethyl)benzene can be compared with other similar compounds such as:
1-Chloro-2-methoxybenzene: Lacks the ethyl group, leading to different reactivity and applications.
2-Chloroethyl methyl ether: Similar in structure but with different substitution patterns, affecting its chemical behavior.
1-Chloro-2-ethylbenzene: Lacks the methoxy group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC名 |
1-chloro-2-(1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H11ClO/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 |
InChIキー |
DNIVTXIESBOZDA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


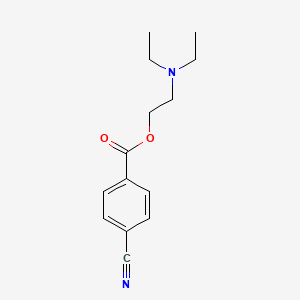
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)


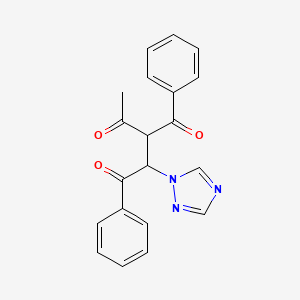
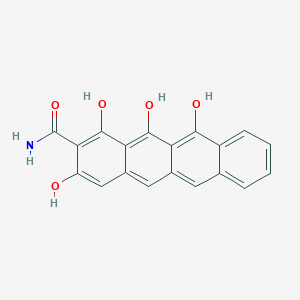


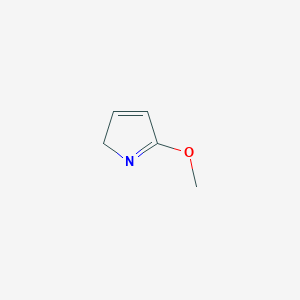
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)
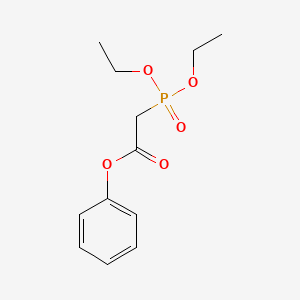
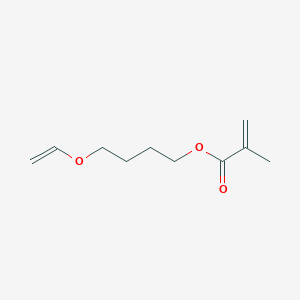
![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)

